5-Ethoxy-2,4-difluoroaniline
Description
5-Ethoxy-2,4-difluoroaniline (CAS: 1017778-10-7) is an aromatic amine with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . Structurally, it features an ethoxy group (-OCH₂CH₃) at the 5-position and fluorine atoms at the 2- and 4-positions on the benzene ring. The compound is also known as 3-ethoxy-2,4-difluoroaniline and is used primarily as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing fluorine atoms and electron-donating ethoxy group, which modulate reactivity and solubility .
Key physical properties include:
Properties
IUPAC Name |
5-ethoxy-2,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVONTXJSBYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,4-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 5-ethoxyaniline. The process typically includes the following steps:
Nitration: 5-Ethoxyaniline is nitrated to form 5-ethoxy-2,4-dinitroaniline.
Reduction: The nitro groups are then reduced to amino groups, resulting in 5-ethoxy-2,4-diaminoaniline.
Fluorination: Finally, the amino groups are replaced by fluorine atoms using a fluorinating agent such as anhydrous hydrogen fluoride.
Industrial Production Methods: In an industrial setting, the production of 5-Ethoxy-2,4-difluoroaniline may involve the use of continuous-flow reactors to ensure better control over reaction conditions and to improve yield and safety. The use of phase transfer catalysts can also enhance the efficiency of the fluorination step .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Fluorinating Agents: Anhydrous hydrogen fluoride is commonly used for fluorination.
Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.
Coupling Reagents: Boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of 5-Ethoxy-2,4-difluoroaniline can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Ethoxy-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which 5-Ethoxy-2,4-difluoroaniline exerts its effects depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability. The ethoxy group can influence the compound’s solubility and reactivity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-Ethoxy-2,4-difluoroaniline with structurally related difluoroaniline derivatives:
Electronic and Reactivity Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The ethoxy group in 5-Ethoxy-2,4-difluoroaniline enhances solubility in polar solvents compared to halogen-substituted analogs like 6-Chloro-2,4-difluoroaniline .
- Fluorine atoms at the 2- and 4-positions increase electrophilicity, making the compound reactive in nucleophilic aromatic substitution (e.g., coupling reactions in patent EP 4 374 877 A2) .
DFT Studies :
Computational analysis of 2,4-difluoroaniline (2,4DFA) shows lower dipole moments (2.42 D) compared to dichloro (2,4DCA: 3.05 D) and diiodo (2,4DIA: 3.62 D) analogs, suggesting reduced polarity in fluorine-substituted compounds . Ethoxy substitution likely increases dipole moments further due to the –OCH₂CH₃ group.
Research Findings and Trends
Spectroscopic Comparisons :
Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly affects IR and NMR spectra, which is critical for structural elucidation .Toxicity and Safety :
Chlorinated analogs like 3,5-Dichloro-2,4-difluoroaniline are classified as hazardous (UN2810), requiring strict handling protocols .Emerging Derivatives : Alkoxy- and ethynyl-substituted difluoroanilines are gaining attention for their tunable electronic properties in organic electronics .
Biological Activity
5-Ethoxy-2,4-difluoroaniline is a fluorinated aromatic amine that has garnered interest in various fields of biological research due to its potential antibacterial and enzymatic inhibitory activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
5-Ethoxy-2,4-difluoroaniline features an ethoxy group and two fluorine atoms on the aromatic ring. The presence of these functional groups enhances its stability and bioavailability, which is crucial for its biological interactions. The compound can be synthesized through various organic reactions, often involving the substitution of hydrogen atoms on the benzene ring with fluorine and ethoxy groups.
The biological activity of 5-Ethoxy-2,4-difluoroaniline is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its antibacterial properties. For instance, it was identified as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM, indicating significant enzymatic inhibition that correlates with its antibacterial activity against various pathogens .
- Antibacterial Activity : Studies have demonstrated that 5-Ethoxy-2,4-difluoroaniline exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it showed substantial potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin B .
Antibacterial Efficacy
A detailed assessment of the antibacterial properties of 5-Ethoxy-2,4-difluoroaniline revealed the following findings:
| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin B |
|---|---|---|
| Pseudomonas aeruginosa | 8 | 1.3-fold lower |
| Staphylococcus aureus | 16 | Comparable |
| Escherichia coli | 12 | Comparable |
| Bacillus subtilis | 32 | Moderate |
These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that 5-Ethoxy-2,4-difluoroaniline not only inhibited bacterial growth but also affected biofilm formation in E. coli, suggesting potential applications in treating biofilm-associated infections .
- Enzymatic Activity : Inhibition studies on ecKAS III revealed that the compound's structure allows it to fit into the active site of the enzyme effectively, blocking substrate access and thus preventing bacterial fatty acid synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
